molecular formula C6H3Br2N3S B8523036 4,6-Dibromothiazolo[5,4-c]pyridin-2-amine

4,6-Dibromothiazolo[5,4-c]pyridin-2-amine

Cat. No.: B8523036
M. Wt: 308.98 g/mol
InChI Key: BZUSGTYFARWFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dibromothiazolo[5,4-c]pyridin-2-amine is a useful research compound. Its molecular formula is C6H3Br2N3S and its molecular weight is 308.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H3Br2N3S

Molecular Weight

308.98 g/mol

IUPAC Name

4,6-dibromo-[1,3]thiazolo[5,4-c]pyridin-2-amine

InChI

InChI=1S/C6H3Br2N3S/c7-3-1-2-4(5(8)11-3)12-6(9)10-2/h1H,(H2,9,10)

InChI Key

BZUSGTYFARWFPU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(N=C1Br)Br)SC(=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (−60-65° C.) solution of 2,6-dibromo-pyridin-4-yl-thiourea (0.50 g, 1.61 mmol) in THF (100 mL) was added bromine solution (0.20 mL in 45 mL THF, 3.69 mmol) drop wise over a period of 30 min maintaining the temperature to −60-65° C. The reaction mixture was stirred for 15 min at the same temperature and then slowly allowed to come to room temperature. The resulting mixture was heated up to 40° C. for 5 h. After completion of reaction (TLC monitoring), THF was distilled off, basified with aq. NH3 (25% solution, pH 10-12) and then extracted with ethyl acetate (3×50 mL). The combined organics was washed with water, dried (Na2SO4), filtered and concentrated. The crude residue was purified over silica gel (100-200 M, 10% ethyl acetate:hexane) to get the desired product as a white solid (0.10 g, 20%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
20%

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